Lipophilicity Shift vs. Unsubstituted Core
The 5,7-dimethyl substitution raises the calculated AlogP to approximately 6.94, compared to 2.11 for the unsubstituted quinoline-3-carbohydrazide . This represents a roughly 4.8-unit logP increase, indicative of markedly higher lipophilicity. The polar surface area decreases correspondingly from 71.5 Ų to 42.7 Ų.
| Evidence Dimension | Calculated lipophilicity (AlogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | AlogP ~6.94; PSA ~42.7 Ų |
| Comparator Or Baseline | Quinoline-3-carbohydrazide (unsubstituted): logP 2.11; PSA 71.5 Ų |
| Quantified Difference | ΔlogP ≈ +4.8; ΔPSA ≈ -28.8 Ų |
| Conditions | Predicted values from Aladdin screening database (AlogP) and Molbase (logP/PSA); no experimental logP available for target compound |
Why This Matters
Higher lipophilicity and lower PSA can facilitate passive membrane permeation, making the 5,7-dimethyl analog potentially more cell-permeable for intracellular target engagement than the unsubstituted parent.
